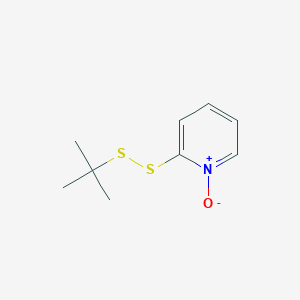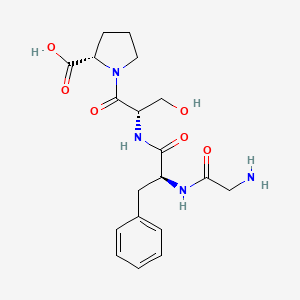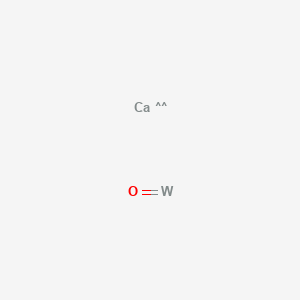
Calcium tungsten oxid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium tungsten oxide, also known as calcium tungstate, is a chemical compound with the formula CaWO₄. It is a white crystalline solid that is insoluble in water. This compound is known for its luminescent properties and is used in various applications, including in the production of phosphors, scintillators, and in the field of medical imaging.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium tungsten oxide can be synthesized through various methods. One common method involves the reaction of calcium carbonate (CaCO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction is as follows:
CaCO3+WO3→CaWO4+CO2
Another method involves the precipitation of calcium tungstate from a solution containing calcium chloride (CaCl₂) and sodium tungstate (Na₂WO₄). The reaction is as follows:
CaCl2+Na2WO4→CaWO4+2NaCl
Industrial Production Methods
In industrial settings, calcium tungsten oxide is often produced by the high-temperature solid-state reaction of calcium oxide (CaO) with tungsten trioxide (WO₃). This method ensures a high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium tungsten oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include hydrogen gas (H₂) and carbon monoxide (CO).
Substitution: Common reagents include metal salts such as sodium chloride (NaCl) and potassium chloride (KCl).
Major Products Formed
Oxidation: Higher oxidation state tungsten compounds.
Reduction: Lower oxidation state tungsten compounds.
Substitution: Metal tungstates with different metal ions.
Applications De Recherche Scientifique
Calcium tungsten oxide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions.
Biology: Used in biological imaging due to its luminescent properties.
Medicine: Used in medical imaging, particularly in X-ray and CT scan detectors.
Industry: Used in the production of phosphors and scintillators for various industrial applications.
Mécanisme D'action
The mechanism of action of calcium tungsten oxide involves its interaction with light and other electromagnetic radiation. The compound absorbs high-energy radiation and re-emits it as visible light, making it useful in imaging and detection applications. The molecular targets and pathways involved include the excitation of electrons in the tungsten atoms, leading to the emission of light.
Comparaison Avec Des Composés Similaires
Similar Compounds
Barium tungstate (BaWO₄): Similar luminescent properties but different chemical reactivity.
Strontium tungstate (SrWO₄): Similar applications in imaging but different physical properties.
Zinc tungstate (ZnWO₄): Used in similar applications but has different luminescent efficiency.
Uniqueness
Calcium tungsten oxide is unique due to its high luminescent efficiency and stability, making it particularly useful in medical imaging and industrial applications. Its ability to absorb and re-emit high-energy radiation efficiently sets it apart from other similar compounds.
Propriétés
Numéro CAS |
14913-80-5 |
|---|---|
Formule moléculaire |
CaOW |
Poids moléculaire |
239.92 g/mol |
InChI |
InChI=1S/Ca.O.W |
Clé InChI |
WDHFKFCRZIUOGG-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Ca] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










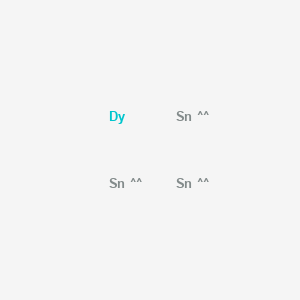
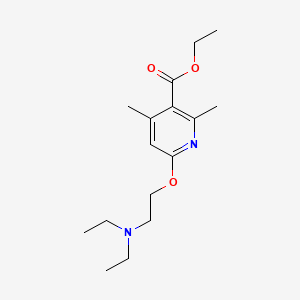
![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)

